2-Fluoro-1-methylimidazole-4,5-dicarbonitrile
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Description
1-Methyl-2-fluoro-4,5-dicyanoimidazole is a compound with a molecular weight of 150.12 g/mol . It has the molecular formula C6H3FN4 . This compound is a derivative of imidazole, a heterocyclic compound that is widely used in various applications .
Synthesis Analysis
The synthesis of 1-methyl-2-fluoro-4,5-dicyanoimidazole was accomplished by halogen exchange between 1-methyl-2-bromo-4,5-dicyanoimidazole and potassium fluoride with catalytic 18-crown-6 ether in diglyme . Recent advances in the synthesis of imidazoles have focused on the regiocontrolled synthesis of substituted imidazoles .Molecular Structure Analysis
The molecular structure of 1-Methyl-2-fluoro-4,5-dicyanoimidazole is represented by the InChI string: InChI=1S/C6H3FN4/c1-11-5 (3-9)4 (2-8)10-6 (11)7/h1H3 . The exact mass of the compound is 150.034174 g/mol .Chemical Reactions Analysis
Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications . The reaction conditions for the synthesis of imidazoles are mild enough for the inclusion of a variety of functional groups including, arylhalides as well as aromatic and saturated heterocycles .Physical and Chemical Properties Analysis
The physical and chemical properties of 1-Methyl-2-fluoro-4,5-dicyanoimidazole include a molecular weight of 150.12 g/mol and a molecular formula of C6H3FN4 . The exact mass of the compound is 150.034174 g/mol .Safety and Hazards
Future Directions
Fluorinated imidazoles, such as 1-Methyl-2-fluoro-4,5-dicyanoimidazole, show promising results in rechargeable lithium battery technology . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance due to the preponderance of applications to which this important heterocycle is being deployed .
Properties
CAS No. |
156731-83-8 |
---|---|
Molecular Formula |
C6H3FN4 |
Molecular Weight |
150.11 g/mol |
IUPAC Name |
2-fluoro-1-methylimidazole-4,5-dicarbonitrile |
InChI |
InChI=1S/C6H3FN4/c1-11-5(3-9)4(2-8)10-6(11)7/h1H3 |
InChI Key |
LCXLAUOBTOUXFR-UHFFFAOYSA-N |
SMILES |
CN1C(=C(N=C1F)C#N)C#N |
Canonical SMILES |
CN1C(=C(N=C1F)C#N)C#N |
Synonyms |
1H-Imidazole-4,5-dicarbonitrile,2-fluoro-1-methyl-(9CI) |
Origin of Product |
United States |
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